Increased Lipophilicity (XLogP3 5.3) Versus N-Phenyl Analog (XLogP3 4.9) – Implications for Blood-Brain Barrier Penetration
The target compound exhibits a computed XLogP3 of 5.3, compared to 4.9 for the N-phenyl analog 3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide (CAS 887887-76-5) [1][2]. This +0.4 log unit difference is driven by the replacement of the N-phenyl hydrogen with a p-methyl group. In CNS drug discovery, XLogP values between 3 and 5 are associated with optimal passive blood-brain barrier permeability, suggesting that 862978-55-0 may offer a more favorable brain-penetration profile than its less lipophilic N-phenyl counterpart [3]. The compound also possesses one additional hydrogen-bond acceptor (5 vs. 4) and one additional rotatable bond (7 vs. 6) relative to the N-phenyl analog, which may influence target-binding entropy and metabolic stability [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 5.3 |
| Comparator Or Baseline | 3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide (CAS 887887-76-5), XLogP3 = 4.9 |
| Quantified Difference | +0.4 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release); both compounds measured under identical computational conditions |
Why This Matters
A higher XLogP3 within the CNS-optimal range can translate into superior passive blood-brain barrier permeability, a critical parameter for neuroscience-focused screening campaigns.
- [1] PubChem Compound Summary for CID 20875402, 3-(2-(3-methoxyphenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 7116942, 3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide. National Center for Biotechnology Information, 2025. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
